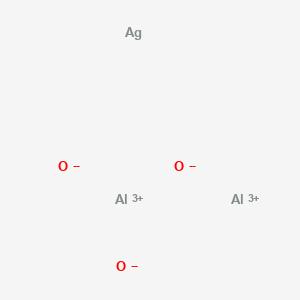
Dialuminum;oxygen(2-);silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dialuminum;oxygen(2-);silver typically involves the reaction of silver oxide with aluminum oxide. One method involves heating a mixture of silver oxide and aluminum oxide under an oxidizing gas containing a water vapor concentration higher than 5.0 mol% at temperatures between 903–948 K . This process results in highly dispersed and stable silver particles on the aluminum oxide support.
Industrial Production Methods
On an industrial scale, the preparation of silver-supported alumina catalysts can be achieved through solid-state reactions. This method reduces the number of preparation steps and minimizes the handling and disposal of large volumes of metal salt solutions . Another method involves the use of ion exchange techniques, where silver ions are introduced into the aluminum oxide matrix through ion exchange processes .
Analyse Des Réactions Chimiques
Types of Reactions
Dialuminum;oxygen(2-);silver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, silver in the compound can react with acids, ammonia, cyanide, halides, hydroxide, sulfide, and thiosulfate .
Common Reagents and Conditions
Oxidation: Silver reacts with oxygen to form silver oxide.
Reduction: Silver oxide can be reduced back to metallic silver using reducing agents.
Substitution: Silver ions can be substituted by other metal ions in the presence of suitable reagents.
Major Products Formed
Oxidation: Silver oxide (Ag₂O)
Reduction: Metallic silver (Ag)
Substitution: Various metal oxides depending on the substituting metal
Applications De Recherche Scientifique
Dialuminum;oxygen(2-);silver has a wide range of scientific research applications:
Nanotechnology: Silver nanoparticles supported on aluminum oxide are used in various nanotechnology applications due to their unique properties.
Biomedical Applications: Silver nanoparticles exhibit antimicrobial properties and are used in medical devices, drug delivery systems, and diagnostic tools.
Environmental Applications: Used in the reduction of nitrogen oxides (NOx) and the oxidation of volatile organic compounds (VOCs) in environmental catalysis.
Mécanisme D'action
The mechanism of action of dialuminum;oxygen(2-);silver involves several pathways:
Catalytic Activity: The silver particles on the aluminum oxide support act as active sites for catalytic reactions, facilitating the conversion of reactants to products.
Comparaison Avec Des Composés Similaires
Dialuminum;oxygen(2-);silver can be compared with other similar compounds such as:
Aluminum Oxide (Al₂O₃): A common compound used in various industrial applications, including as a catalyst support and in ceramics.
Silver Oxide (Ag₂O): Used in batteries and as a reagent in organic synthesis.
Silver Nanoparticles: Widely used in biomedical applications due to their antimicrobial properties.
Uniqueness
The combination of aluminum oxide and silver in this compound provides unique properties, such as enhanced catalytic activity and stability, making it suitable for a wide range of applications in catalysis, nanotechnology, and medicine .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including high catalytic activity and antimicrobial effects, make it a valuable material for research and development in multiple fields.
Propriétés
Formule moléculaire |
AgAl2O3 |
|---|---|
Poids moléculaire |
209.829 g/mol |
Nom IUPAC |
dialuminum;oxygen(2-);silver |
InChI |
InChI=1S/Ag.2Al.3O/q;2*+3;3*-2 |
Clé InChI |
GPXUHJHRDWSAJK-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




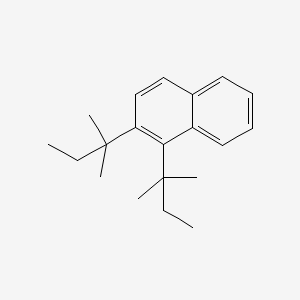
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
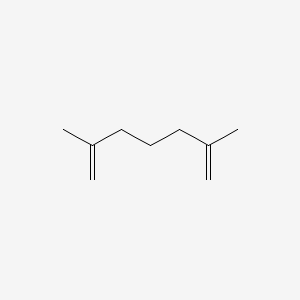
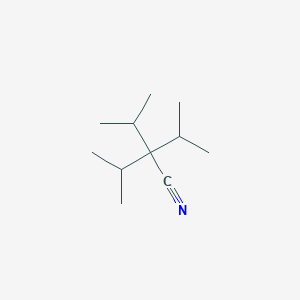


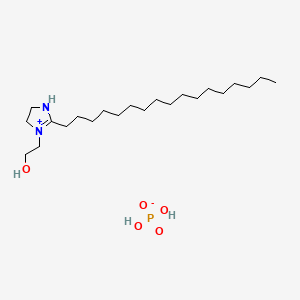
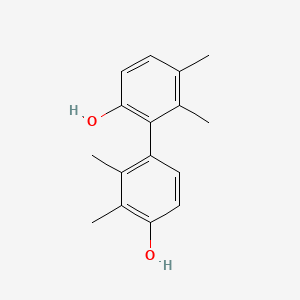
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
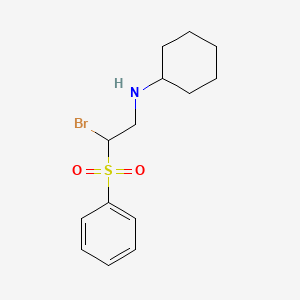
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

